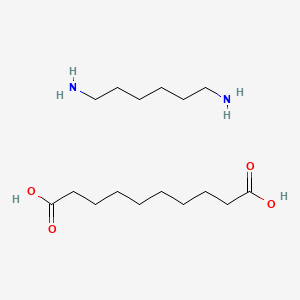

Hexamethylenediamine sebacate

Cat. No. B1633634

Key on ui cas rn:

6422-99-7

M. Wt: 318.45 g/mol

InChI Key: YWJUZWOHLHBWQY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07597722B2

Procedure details

A salt is formed by mixing water, sebacic acid and hexamethylene diamine (HMD) at a ratio of 1.5:1.03:1.0 respectively, at 55° C. At this temperature, the formed solution is 44% by weight. Hexamethylene diamine sebacate is formed. The solution pH is then adjusted to 7.5-8.0 by adding HMD. Additional HMD in an amount of 0.4 wt % with respect to the Hexamethylene diamine sebacate is added. Distillation and polymerization processes are then carried out in an autoclave for 100 minutes. At 250° C., the pressure is gradually dropped, while the polymerization proceeds, until atmospheric pressure is reached in the reactor, then the polymer is maintained at 274° C. for additional 50 min under stirring at a slight vacuum. The polyamide 6,10 is then discharged from the autoclave under nitrogen pressure, and chilled by water. The discharged solid polyamide strands are chopped to chips. The polyamide is characterized by a relative viscosity of RV=46-48, an amino end-group amount of 87-89 meq/Kg, a carboxyl end-group amount of 32-33 meq/Kg and the concentration of the titanium dioxide of 0.3% by weight

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22]>O>[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCCN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A salt is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 55° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCC(=O)O)(=O)O.NCCCCCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |